molecular formula C10H13NO4S B1608192 3-[(Isopropylamino)sulfonyl]benzoic acid CAS No. 716358-46-2

3-[(Isopropylamino)sulfonyl]benzoic acid

Cat. No.: B1608192
CAS No.: 716358-46-2
M. Wt: 243.28 g/mol
InChI Key: KYDKEDOKJHAVBZ-UHFFFAOYSA-N
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Description

3-[(Isopropylamino)sulfonyl]benzoic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of an isopropylamino group and a sulfonyl group attached to a benzoic acid core. It is primarily used in research settings and has various applications in chemistry and biology.

Chemical Reactions Analysis

Types of Reactions: 3-[(Isopropylamino)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(Isopropylamino)sulfonyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Isopropylamino)sulfonyl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of receptor activity. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

  • 4-[(Isopropylamino)sulfonyl]benzoic acid
  • 2-[(Isopropylamino)sulfonyl]benzoic acid
  • 3-[(Methylamino)sulfonyl]benzoic acid

Comparison: 3-[(Isopropylamino)sulfonyl]benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

3-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDKEDOKJHAVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366532
Record name 3-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716358-46-2
Record name 3-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(Isopropylamino)sulfonyl]benzoic acid
3-[(Isopropylamino)sulfonyl]benzoic acid
3-[(Isopropylamino)sulfonyl]benzoic acid
3-methyl-N-propan-2-ylbenzenesulfonamide
3-[(Isopropylamino)sulfonyl]benzoic acid
3-methyl-N-propan-2-ylbenzenesulfonamide
3-[(Isopropylamino)sulfonyl]benzoic acid
3-methyl-N-propan-2-ylbenzenesulfonamide
3-[(Isopropylamino)sulfonyl]benzoic acid

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